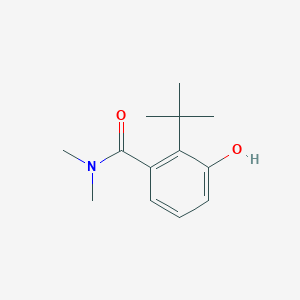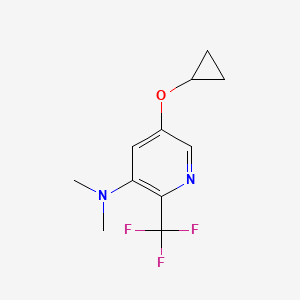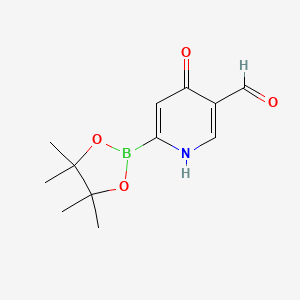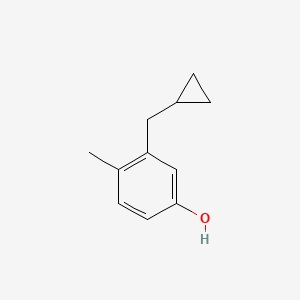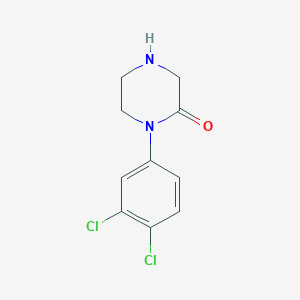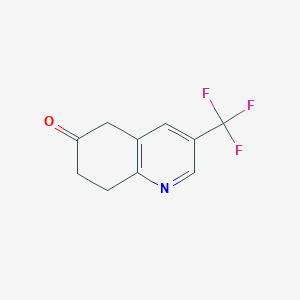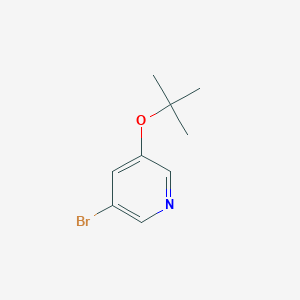
3-Bromo-5-tert-butoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-tert-butoxypyridine: is an organic compound with the molecular formula C9H12BrNO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted with a bromine atom and a tert-butoxy group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-tert-butoxypyridine typically involves the bromination of 5-tert-butoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-tert-butoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed:
Substitution Reactions: Products include azido, thio, and alkoxy derivatives of 5-tert-butoxypyridine.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-tert-butoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-tert-butoxypyridine depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and tert-butoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which influence the compound’s biological activity.
Comparación Con Compuestos Similares
2-Bromo-5-tert-butoxypyridine: Similar in structure but with the bromine atom at the 2-position instead of the 3-position.
3-Bromo-5-tert-butylpyridine: Similar but with a tert-butyl group instead of a tert-butoxy group.
3-Bromo-5-methoxypyridine: Similar but with a methoxy group instead of a tert-butoxy group.
Uniqueness: 3-Bromo-5-tert-butoxypyridine is unique due to the presence of both a bromine atom and a tert-butoxy group on the pyridine ring. This combination of substituents imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
3-bromo-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,1-3H3 |
Clave InChI |
VADYVBSQBSJLJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=CN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






